

Kinetic studies of Suzuki coupling with different dihalopyridines

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Compound of Interest

Compound Name: 2,6-Diiodo-3-methoxypyridine

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A Comparative Guide to the Kinetic Profiles of Dihalopyridines in Suzuki-Miyaura Coupling

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules.

Dihalopyridines, in particular, are valuable building blocks. However, the position of the halogen atoms on the pyridine ring, as well as the nature of the halogens themselves, significantly influences the reaction kinetics and regioselectivity. This guide provides a comparative analysis of the reactivity of various dihalopyridine isomers in Suzuki-Miyaura coupling, supported by experimental data, to aid in substrate selection and reaction optimization.

Executive Summary

The reactivity of dihalopyridines in Suzuki-Miyaura coupling is governed by two primary factors: the identity of the halogen and its position on the pyridine ring. The generally accepted order of reactivity for halogens is I > Br > Cl. For dihalopyridines with the same halogen, the position of the halogen relative to the nitrogen atom dictates the reactivity, largely due to the electronic effects of the nitrogen atom. Positions alpha to the nitrogen (2- and 6-positions) are generally more reactive due to the electron-withdrawing nature of the nitrogen, which makes the carbon-halogen bond more susceptible to oxidative addition by the palladium catalyst.

Comparative Reactivity of Dihalopyridine Isomers

While a comprehensive kinetic study comparing all dihalopyridine isomers under identical conditions is not readily available in the literature, a compilation of data from various sources

allows for a qualitative and semi-quantitative comparison of their reactivity. The following tables summarize the available data, focusing on reaction yields and times as indicators of kinetic performance.

Table 1: Comparison of Dichloropyridine Isomers in Suzuki-Miyaura Coupling

Dihalo pyridin e Isomer	Coupling Partner Isomer	Catalyst System Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Observation s & Citation(s)
2,6- Dichloro pyridine	Phenylboronic acid	Pd(OAc) ₂ / SPhos	K ₃ PO ₄	Toluene /H ₂ O	100	18	High General ly more reactive than 3,5- dichloro pyridine due to activation by the ring nitrogen .[1][2]
3,5- Dichloro pyridine	Phenylboronic acid	Pd(OAc) ₂ / SPhos	K ₃ PO ₄	Toluene /H ₂ O	100	24	Low to Moderate Less reactive due to the meta- position of the chlorine s relative to the nitrogen .[1]
2,4- Dichloro pyridine	Phenylboronic acid	Pd(PEP PSI) (IPr)	K ₂ CO ₃	Dioxane	80	24	85 Reaction shows selectivity for

the C4 position with specific bulky ligands.
[3][4]

Nickel catalysts can be effective for the coupling of less reactive chloride s.[3]

2,5-Dichloropyridine	4-Chlorophenylbromic acid	Ni(cod) ₂ / PPh ₂ Me	K ₃ PO ₄	MeCN	80	24	85 (mono)
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Table 2: Comparison of Dibromopyridine Isomers in Suzuki-Miyaura Coupling

Dihalo pyridin e Isomer	Coupling Partner Isomer	Catalyst System Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Observation s & Citation(s)	
2,6- Dibromopyridine	Arylboronic acids	Pd(PPh ₃) ₄	K ₂ CO ₃	Toluene /EtOH/ H ₂ O	80	2	>90	Generally exhibits high reactivity, allowing for milder conditions and shorter reaction times compared to dichloropyridine s.
2,4- Dibromopyridine	Alkenyl(aryl) boronic acids	Pd(PPh ₃) ₄ / TIOH	TIOH	Toluene	25	-	Shows regioselectivity for the 2-position under standard conditions. ^[5]	

3,5-Dibromo- 2-pyridine	Phenylboronic acid	Pd(PPh ₃) ₄	Na ₂ CO ₃	DME/H ₂ O	80	12	~70-80	General ly less reactive than the 2,6- isomer.
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Table 3: General Reactivity Trends of Halopyridines

Halogen	Position	General Reactivity Trend & Explanation
I > Br > Cl	Any	Based on the carbon-halogen bond dissociation energy. The C-I bond is the weakest, leading to the fastest rate of oxidative addition.[2]
2- or 6- > 4- > 3- or 5-	Same Halogen	Positions ortho (2,6) and para (4) to the nitrogen are electronically activated towards oxidative addition. The positions meta (3,5) to the nitrogen are the least activated.[1][6]

Experimental Protocols

For a rigorous kinetic comparison of dihalopyridines in Suzuki-Miyaura coupling, a standardized experimental protocol is crucial. The following protocol outlines a method for monitoring the reaction kinetics using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Protocol for Kinetic Study of Suzuki-Miyaura Coupling of Dihalopyridines

1. Materials:

- Dihalopyridine (e.g., 2,6-dichloropyridine, 3,5-dichloropyridine, etc.)
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{OAc})_2$ with a ligand like SPhos)
- Base (e.g., K_3PO_4)
- Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene with a small amount of water)
- Internal standard (e.g., dodecane or other high-boiling, inert compound)
- Quenching solution (e.g., a solution of a strong chelating agent like EDTA in a suitable solvent)
- Anhydrous sodium sulfate
- Solvents for chromatography (e.g., hexanes, ethyl acetate)

2. Reaction Setup:

- To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the dihalopyridine (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and a precise amount of the internal standard.
- Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
- Add the degassed solvent (e.g., 10 mL of 1,4-dioxane and 1 mL of water) via syringe.
- In a separate vial under an inert atmosphere, prepare a stock solution of the palladium catalyst.
- Initiate the reaction by adding a precise volume of the catalyst stock solution to the reaction mixture via syringe. This is time zero ($t=0$).

3. Reaction Monitoring:

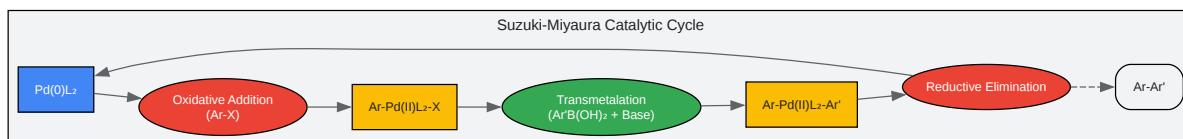
- At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
- Immediately quench the reaction by injecting the aliquot into a vial containing the quenching solution.
- For GC-MS analysis, the quenched sample can be diluted with a suitable solvent (e.g., ethyl acetate) and passed through a small plug of silica gel and anhydrous sodium sulfate before injection. For HPLC analysis, the sample may need to be filtered.

4. Data Analysis:

- Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the product and the remaining dihalopyridine relative to the internal standard.
- Plot the concentration of the product versus time to obtain the reaction profile.
- The initial reaction rate can be determined from the slope of the initial linear portion of the concentration vs. time curve.

Visualizations

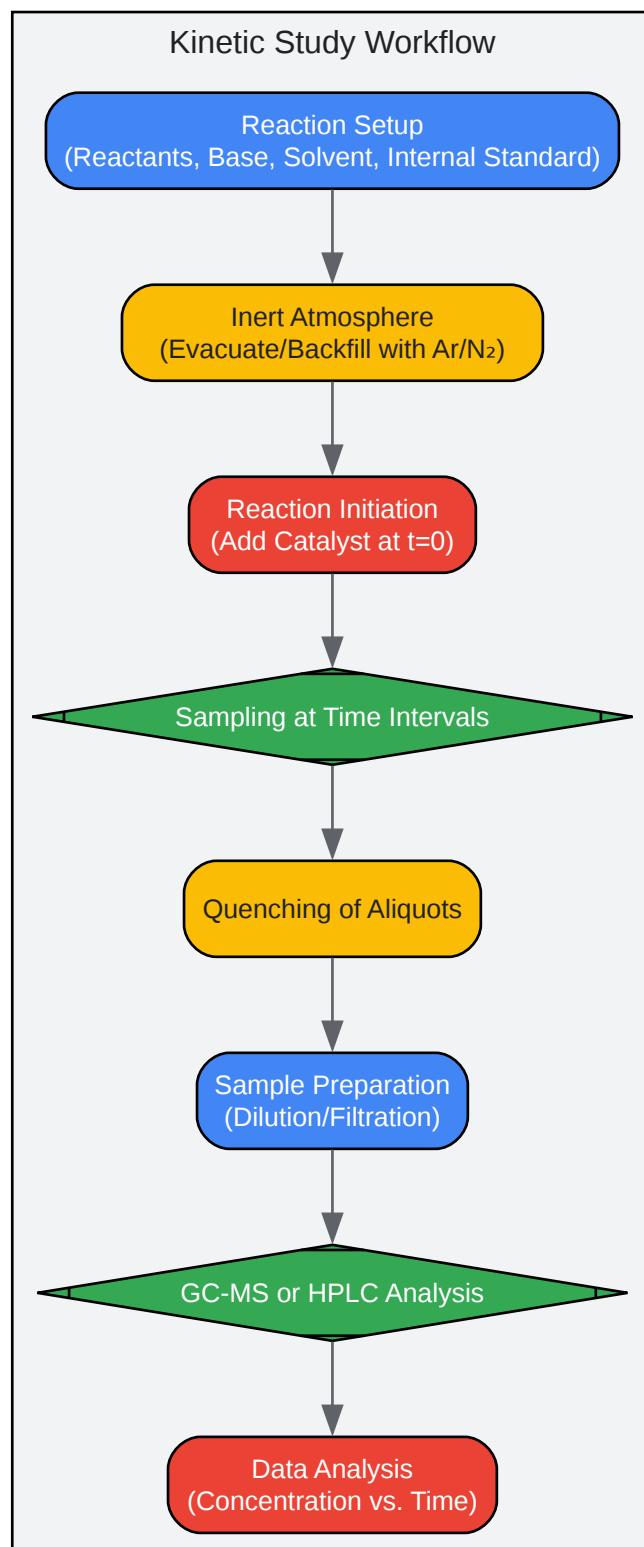
Suzuki-Miyaura Catalytic Cycle



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Studies



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Caption: A generalized workflow for conducting kinetic studies of Suzuki-Miyaura reactions.

Conclusion

The kinetic performance of dihalopyridines in Suzuki-Miyaura coupling is a critical consideration for the efficient synthesis of target molecules. The reactivity is predictably influenced by the nature of the halogen and its position on the pyridine ring. While 2- and 6-halopyridines are generally more reactive, the choice of catalyst, ligand, and reaction conditions can be tailored to effectively couple less reactive isomers. The provided data and protocols serve as a valuable resource for researchers in making informed decisions for their synthetic strategies. For a definitive comparison, it is recommended to conduct a side-by-side kinetic analysis of the desired dihalopyridine isomers under identical, optimized conditions.

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